molecular formula C17H14ClN3O2S B2545379 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-03-3

1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2545379
CAS RN: 941989-03-3
M. Wt: 359.83
InChI Key: RWBLDROYMGLMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various substituted pyridines and carboxylic acids. For example, paper describes the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions. The optimal conditions were found to be a molar ratio of reactants, a reaction temperature of 81°C, and a reaction time of 3.5 hours, yielding a product with 90.3% yield and 99.5% purity. This suggests that the synthesis of the compound may also involve similar reaction conditions and reagents, albeit with different substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis data . This indicates that the molecular structure of 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide could potentially be analyzed using similar techniques to confirm its structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, the antioxidant activity of related compounds has been tested, with some showing higher activity than known antioxidants like ascorbic acid . This suggests that the compound may also possess antioxidant properties, which could be explored through similar radical scavenging methods and assays.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds have been characterized. For example, the antioxidant activity of certain derivatives was screened by DPPH radical scavenging method and reducing power assay . This implies that the compound may also exhibit specific physical and chemical properties that could be analyzed using similar methods to determine its potential applications.

Scientific Research Applications

Potential in Nootropic Agent Synthesis

The synthesis of compounds with structures closely related to the specified compound has been explored for their potential nootropic (cognitive-enhancing) activities. For instance, a study by Valenta et al. (1994) investigated the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, showcasing the chemical versatility of dihydropyridine derivatives in creating compounds with potential nootropic effects Valenta et al., 1994.

Catalytic Synthesis and Functionalization

Bacchi et al. (2005) explored the catalytic synthesis of heterocyclic derivatives, including dihydropyridinones, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, indicating the potential for efficient synthesis of complex molecules including dihydropyridine derivatives, which could be applied to the compound for functionalization or modification purposes Bacchi et al., 2005.

Spectroscopic Investigations for Drug Design

Fischer et al. (1988) conducted spectroscopic investigations on dihydronicotinamides, closely related to dihydropyridines, to understand their conformation, absorption, and fluorescence properties. Such studies are crucial for the development of drugs based on dihydropyridine structures, as they provide essential data for designing compounds with desired pharmacological properties Fischer et al., 1988.

Potential Antipsychotic Agents

Research into heterocyclic carboxamides as potential antipsychotic agents, such as the study by Norman et al. (1996), illustrates the broader therapeutic applications of compounds structurally similar to the one inquired about. These studies underscore the importance of dihydropyridine and related heterocyclic derivatives in developing new therapeutic agents Norman et al., 1996.

Synthesis of Oxazoles

Kumar et al. (2012) detailed an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which, like dihydropyridines, are significant in medicinal chemistry for their potential biological activities. Such synthetic methodologies could be applicable in creating derivatives of the specified compound for research or therapeutic purposes Kumar et al., 2012.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-10-24-17(19-11)20-15(22)14-3-2-8-21(16(14)23)9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBLDROYMGLMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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